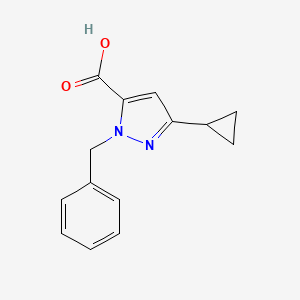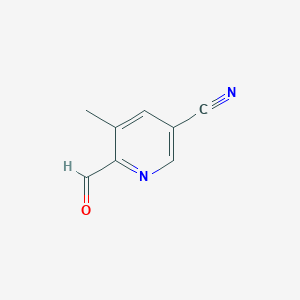
6-Formyl-5-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-5-methylnicotinonitrile is an organic compound with the molecular formula C8H6N2O. It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the 6th position and a methyl group at the 5th position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-5-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 6-methyl nicotinate with bromine and sodium acetate in glacial acetic acid to form 6-tribromomethyl nicotinate. This intermediate is then treated with sodium sulfite to yield 6-dibromomethyl nicotinate, which is subsequently reacted with morpholine to produce 6-formyl nicotinate .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as lower raw material costs, convenient operation, and high yield, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and ammonia can be employed for substitution reactions.
Major Products
Oxidation: 6-Formyl-5-methylnicotinic acid.
Reduction: 6-Formyl-5-methylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Formyl-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to antiviral drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of 6-Formyl-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical processes. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylnicotinonitrile: Similar structure but lacks the formyl group.
6-Formyl-3-methylnicotinonitrile: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
6-Formyl-5-methylnicotinonitrile is unique due to the specific positioning of the formyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
6-formyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(3-9)4-10-8(6)5-11/h2,4-5H,1H3 |
Clé InChI |
COGCMRHSTZNRNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


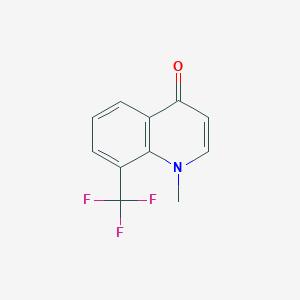
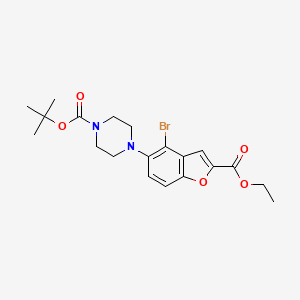

![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
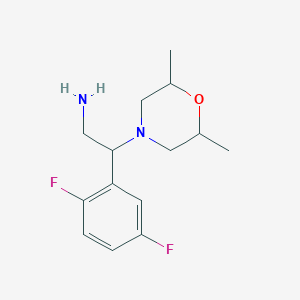
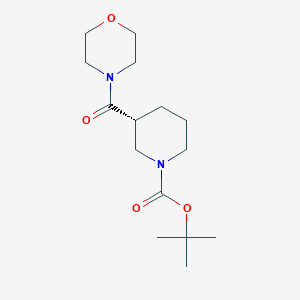

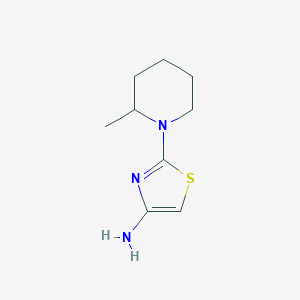


![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
